molecular formula C25H42N8O7 B1149301 H-DL-Val-Leu-Arg-pNA CAS No. 117961-22-5

H-DL-Val-Leu-Arg-pNA

Cat. No.: B1149301
CAS No.: 117961-22-5
M. Wt: 566.65
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Val-Leu-Arg-pNA, also known as H-D-Val-Leu-Arg-p-nitroanilide, is a chromogenic peptide substrate. It is widely used in biochemical assays to measure the activity of proteolytic enzymes, particularly kallikreins. The compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantitatively measured due to its yellow color.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-DL-Val-Leu-Arg-pNA involves the stepwise coupling of amino acids. The process typically starts with the protection of the amino group of valine, followed by the sequential addition of leucine and arginine residues. The final step involves the coupling of p-nitroaniline to the peptide chain. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions and the efficient production of large quantities of the compound. The process involves the use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support and subsequently cleaved to yield the final product.

Chemical Reactions Analysis

Types of Reactions: H-DL-Val-Leu-Arg-pNA primarily undergoes enzymatic hydrolysis reactions. The peptide bond between arginine and p-nitroaniline is cleaved by proteolytic enzymes, releasing p-nitroaniline.

Common Reagents and Conditions: The enzymatic hydrolysis of this compound is typically carried out in buffered aqueous solutions at physiological pH. Common reagents include buffers such as phosphate-buffered saline (PBS) and enzyme solutions containing kallikreins or other proteases.

Major Products Formed: The major product formed from the enzymatic hydrolysis of this compound is p-nitroaniline, which can be detected and quantified spectrophotometrically due to its yellow color.

Scientific Research Applications

H-DL-Val-Leu-Arg-pNA is extensively used in scientific research for the following applications:

Mechanism of Action

The mechanism of action of H-DL-Val-Leu-Arg-pNA involves its enzymatic cleavage by proteolytic enzymes. The peptide bond between arginine and p-nitroaniline is hydrolyzed, releasing p-nitroaniline. This reaction is catalyzed by enzymes such as kallikreins, which recognize the specific peptide sequence and cleave the bond. The released p-nitroaniline can be quantitatively measured, providing an indication of the enzyme activity.

Comparison with Similar Compounds

H-DL-Val-Leu-Arg-pNA is unique due to its specific peptide sequence and chromogenic properties. Similar compounds include:

    H-D-Val-Leu-Lys-pNA: This compound has a similar structure but contains lysine instead of arginine. It is used as a substrate for plasmin.

    N-Succinyl-Ala-Ala-Pro-Phe-pNA: This substrate is used for the determination of chymotrypsin activity.

    N-Benzoyl-Pro-Phe-Arg-pNA: This compound is used for the measurement of thrombin activity.

Each of these compounds has a specific peptide sequence that makes them suitable for different proteolytic enzymes, highlighting the importance of this compound in assays involving kallikreins.

Properties

IUPAC Name

(2S)-2-[(2-amino-3-methylbutanoyl)amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N8O5/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27)/t17-,18-,19?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKZJCICBFSACN-ADUPEVMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901245175
Record name Valyl-L-leucyl-N-(4-nitrophenyl)-L-argininamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117961-22-5
Record name Valyl-L-leucyl-N-(4-nitrophenyl)-L-argininamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117961-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valyl-L-leucyl-N-(4-nitrophenyl)-L-argininamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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